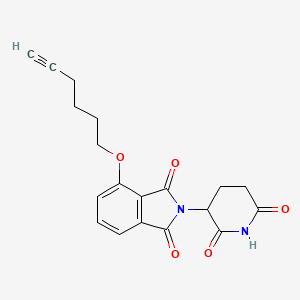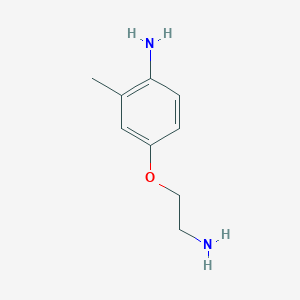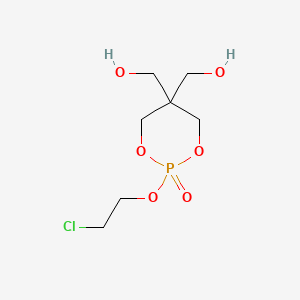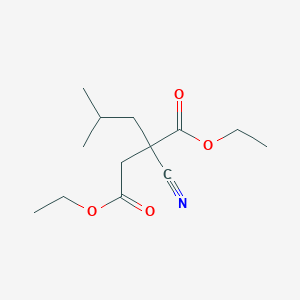![molecular formula C15H9FN4O B13942168 (3-{5-[6-Fluoro-pyridin-3-yl]-[1,3,4]oxadiazol-2-yl}-phenyl)-acetonitrile](/img/structure/B13942168.png)
(3-{5-[6-Fluoro-pyridin-3-yl]-[1,3,4]oxadiazol-2-yl}-phenyl)-acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-{5-[6-Fluoro-pyridin-3-yl]-[1,3,4]oxadiazol-2-yl}-phenyl)-acetonitrile is a complex organic compound that features a unique combination of functional groups, including a fluoro-pyridine, oxadiazole, and phenyl-acetonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-{5-[6-Fluoro-pyridin-3-yl]-[1,3,4]oxadiazol-2-yl}-phenyl)-acetonitrile typically involves multi-step organic reactions. One common approach starts with the preparation of the 6-fluoro-pyridine derivative, which is then subjected to cyclization with appropriate reagents to form the 1,3,4-oxadiazole ring. The final step involves coupling the oxadiazole intermediate with a phenyl-acetonitrile derivative under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
(3-{5-[6-Fluoro-pyridin-3-yl]-[1,3,4]oxadiazol-2-yl}-phenyl)-acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitrile group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized pyridine derivatives, while reduction can produce amine-functionalized compounds.
Applications De Recherche Scientifique
(3-{5-[6-Fluoro-pyridin-3-yl]-[1,3,4]oxadiazol-2-yl}-phenyl)-acetonitrile has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound serves as a versatile building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.
Mécanisme D'action
The mechanism of action of (3-{5-[6-Fluoro-pyridin-3-yl]-[1,3,4]oxadiazol-2-yl}-phenyl)-acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-pyridine and oxadiazole moieties play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or modulation of signaling cascades.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-{5-[6-Chloro-pyridin-3-yl]-[1,3,4]oxadiazol-2-yl}-phenyl)-acetonitrile
- (3-{5-[6-Methyl-pyridin-3-yl]-[1,3,4]oxadiazol-2-yl}-phenyl)-acetonitrile
Uniqueness
(3-{5-[6-Fluoro-pyridin-3-yl]-[1,3,4]oxadiazol-2-yl}-phenyl)-acetonitrile stands out due to the presence of the fluoro group, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties. The fluoro group enhances the compound’s stability and can improve its binding affinity to specific molecular targets compared to its chloro or methyl analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C15H9FN4O |
|---|---|
Poids moléculaire |
280.26 g/mol |
Nom IUPAC |
2-[3-[5-(6-fluoropyridin-3-yl)-1,3,4-oxadiazol-2-yl]phenyl]acetonitrile |
InChI |
InChI=1S/C15H9FN4O/c16-13-5-4-12(9-18-13)15-20-19-14(21-15)11-3-1-2-10(8-11)6-7-17/h1-5,8-9H,6H2 |
Clé InChI |
QPWKRWCXDWHYKQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C2=NN=C(O2)C3=CN=C(C=C3)F)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-Iodophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13942097.png)
![1-(3-Methyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)propan-1-one](/img/structure/B13942109.png)



![5,8-Dihydroxy-2-methyl-4H-naphtho[2,3-b]pyran-4,6,9-trione](/img/structure/B13942132.png)

![2-[(3-Bromo-4-ethoxybenzoyl)carbamothioylamino]-3,5-dichlorobenzoic acid](/img/structure/B13942164.png)
![N-(9-((1R,3R,4R,6S,7S)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-7-hydroxy-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-3-YL)-9H-purin-6-YL)benzamide](/img/structure/B13942171.png)


![B-[10-(4-methylphenyl)-9-anthracenyl]Boronic acid](/img/structure/B13942185.png)

